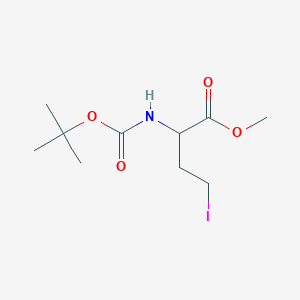

2-(Boc-amino)-4-iodobutyric acid methyl ester

CAS No.:

Cat. No.: VC13559542

Molecular Formula: C10H18INO4

Molecular Weight: 343.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18INO4 |

|---|---|

| Molecular Weight | 343.16 g/mol |

| IUPAC Name | methyl 4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

| Standard InChI | InChI=1S/C10H18INO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14) |

| Standard InChI Key | VYAWQKJZQJHWPR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCI)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-(Boc-amino)-4-iodobutyric acid methyl ester is defined by a butanoic acid skeleton modified at the 2-position with a Boc-protected amino group and at the 4-position with an iodine atom. The methyl ester functional group at the carboxylic acid terminus enhances solubility in organic solvents . Key physicochemical properties include:

The Boc group () shields the amine during synthetic reactions, while the iodine atom facilitates cross-coupling reactions such as Suzuki-Miyaura or Ullmann couplings .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 2-(Boc-amino)-4-iodobutyric acid methyl ester involves three principal steps:

-

Amino Group Protection: The primary amine of 2-amino-4-iodobutyric acid is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine.

-

Esterification: The carboxylic acid group is converted to a methyl ester via reaction with methanol and a catalytic acid (e.g., ) .

-

Purification: The product is isolated using chromatography or recrystallization, achieving purities ≥95% .

Industrial Production

Stereochemical Considerations

The compound exists as two enantiomers due to the chiral center at the 2-position:

-

(S)-Isomer: CAS 101650-14-0, widely used in peptide synthesis for its compatibility with L-amino acid configurations .

-

(R)-Isomer: CAS 219752-75-7, employed in niche applications requiring non-natural stereochemistry.

The choice of isomer impacts biological activity and synthetic outcomes. For example, the (S)-form is preferred in peptidomimetics designed to mimic endogenous peptides .

Applications in Pharmaceutical Research

Peptidomimetic Design

The compound serves as a building block for peptidomimetics—molecules that mimic peptide structures while resisting enzymatic degradation. Its iodine atom enables site-specific modifications, such as introducing fluorescent tags or bioorthogonal handles .

Cross-Coupling Reactions

The 4-iodo moiety participates in palladium-catalyzed cross-couplings, facilitating the synthesis of biaryl structures or alkyl-aryl hybrids. This reactivity is exploited in creating kinase inhibitors and protease antagonists .

Prodrug Development

By modulating the Boc group and ester functionality, researchers tailor the compound’s pharmacokinetics, enhancing oral bioavailability or tissue targeting.

Research Advancements and Case Studies

Targeted Cancer Therapies

Recent studies highlight its role in synthesizing small-molecule inhibitors targeting EGFR (epidermal growth factor receptor). For instance, derivatives of 2-(Boc-amino)-4-iodobutyric acid methyl ester have shown sub-micromolar IC values in breast cancer cell lines.

Antibiotic Development

The iodine atom’s versatility aids in constructing beta-lactamase-resistant antibiotics. Analogues incorporating this scaffold demonstrate enhanced stability against bacterial enzymes .

Challenges and Future Directions

Synthetic Accessibility

Limited commercial availability necessitates in-house synthesis, which poses challenges for small laboratories. Future efforts may focus on streamlined protocols or alternative protecting groups .

Expanding Therapeutic Applications

Ongoing research explores its utility in covalent inhibitor design, where the iodine atom forms irreversible bonds with target proteins. Additionally, nanoparticle conjugation could improve delivery to hydrophobic environments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume